
20-Hydroxy-3,6,9,12,15,18-hexaoxaicos-1-yl undec-10-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
20-Hydroxy-3,6,9,12,15,18-hexaoxaicos-1-yl undec-10-enoate is a complex organic compound characterized by its multiple ether linkages and a hydroxyl group. This compound is part of a class of molecules known for their unique structural properties, which make them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 20-Hydroxy-3,6,9,12,15,18-hexaoxaicos-1-yl undec-10-enoate typically involves multi-step organic reactions. The process begins with the preparation of the polyether chain through a series of etherification reactions. The hydroxyl group is introduced via selective oxidation, and the final esterification step involves the reaction of the polyether with undec-10-enoic acid under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent extraction and chromatographic techniques are often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
20-Hydroxy-3,6,9,12,15,18-hexaoxaicos-1-yl undec-10-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The ester linkage can be reduced to form alcohols.
Substitution: The ether linkages can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium alkoxides or thiolates can be employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of substituted ethers.
Scientific Research Applications
20-Hydroxy-3,6,9,12,15,18-hexaoxaicos-1-yl undec-10-enoate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Employed in the study of membrane dynamics due to its amphiphilic nature.
Medicine: Investigated for its potential as a drug delivery agent.
Industry: Utilized in the production of specialty polymers and surfactants.
Mechanism of Action
The mechanism of action of 20-Hydroxy-3,6,9,12,15,18-hexaoxaicos-1-yl undec-10-enoate involves its interaction with biological membranes. The compound’s amphiphilic structure allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is exploited in drug delivery systems to enhance the transport of therapeutic agents across cell membranes .
Comparison with Similar Compounds
Similar Compounds
- 20-Hydroxy-3,6,9,12,15,18-hexaoxaicos-1-yl octanoate
- 20-Hydroxy-3,6,9,12,15,18-hexaoxaicos-1-yl laurate
- 20-Hydroxy-3,6,9,12,15,18-hexaoxaicos-1-yl acrylate
Uniqueness
Compared to its analogs, 20-Hydroxy-3,6,9,12,15,18-hexaoxaicos-1-yl undec-10-enoate is unique due to its longer polyether chain and the presence of an unsaturated ester group. These structural features confer distinct physicochemical properties, such as enhanced solubility in organic solvents and increased reactivity in polymerization reactions .
Properties
CAS No. |
85068-51-5 |
|---|---|
Molecular Formula |
C25H48O9 |
Molecular Weight |
492.6 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl undec-10-enoate |
InChI |
InChI=1S/C25H48O9/c1-2-3-4-5-6-7-8-9-10-25(27)34-24-23-33-22-21-32-20-19-31-18-17-30-16-15-29-14-13-28-12-11-26/h2,26H,1,3-24H2 |
InChI Key |
FSUNBVHKEPRZEA-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCCCCCC(=O)OCCOCCOCCOCCOCCOCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


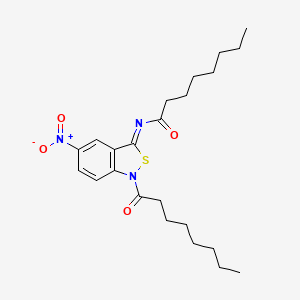
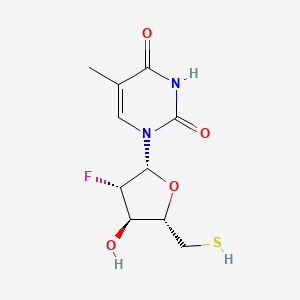
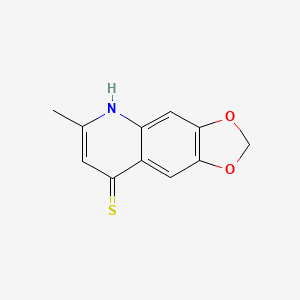
![5-[(4-Aminophenyl)methyl]-4-methylbenzene-1,3-diamine](/img/structure/B12691941.png)
![2,2-Dimethyl-3-[(1-oxoallyl)oxy]propyltrimethylammonium chloride](/img/structure/B12691945.png)

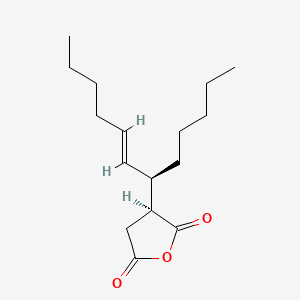
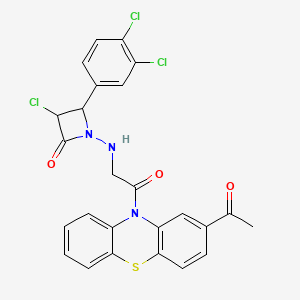
![Methyl 8-ethyl-5,6,7,8-tetrahydro-2-methoxy-5-oxopyrido[2,3-D]pyrimidine-6-carboxylate](/img/structure/B12691972.png)
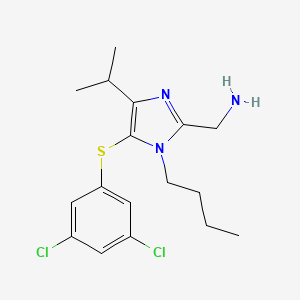
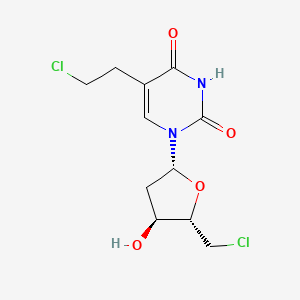
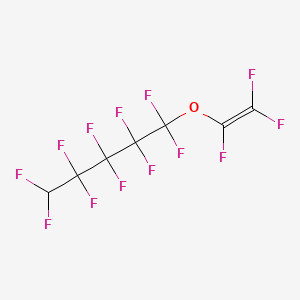
![2-[[(3-Amino-4-hydroxyphenyl)sulphonyl]amino]benzoic acid hydrochloride](/img/structure/B12691998.png)
![2-Amino-5-[(3-amino-4-hydroxybenzoyl)amino]benzoic acid](/img/structure/B12692007.png)
